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molecular formula C5H3Cl2NO2S B177363 2-chloropyridine-3-sulfonyl Chloride CAS No. 6684-06-6

2-chloropyridine-3-sulfonyl Chloride

Cat. No. B177363
M. Wt: 212.05 g/mol
InChI Key: MFJSIQDQIZEVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866568

Procedure details

A solution of sodium nitrite (6.5g) in water (15 ml) was added gradually to a solution of 3-amino-2-chloropyridine (10 g) in acetic acid (100 ml) and concentrated hydrochloric acid (37 ml) at 0°-5° C. This cold solution was then added portion-wise to a stirred and cooled (5° C.) mixture of copper(I) chloride (2.33 g) in acetic acid (160 ml) saturated with sulphur dioxide keeping the temperature below 10° C. After the addition was complete the cooling bath was removed and the mixture was stirred a further 90 minutes at ambient temperature. Volatile material was removed by evaporation and water (300 ml) was added to the residue to give a solid. The water was decanted off and the solid was dissolved in ether (500 ml) and washed with saturated aqueous sodium hydrogen carbonate solution (200 ml), water (200 ml) and saturated sodium chloride solution and was then dried (MgSO4). Volatile material was removed by evaporationto give 2-chloropyridine-3-sulphonyl chloride (12.1 g) as an oil which solidified upon refrigeration and was used without further purification; 1H NMR (CDCl3): 7.5 (dd, 1 H), 8.5 (dd, 1 H), 8.7 (dd, 1 H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
copper(I) chloride
Quantity
2.33 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:7]([Cl:12])=[N:8][CH:9]=[CH:10][CH:11]=1.[S:13](=[O:15])=[O:14].[ClH:16]>O.C(O)(=O)C.[Cu]Cl>[Cl:12][C:7]1[C:6]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:11][CH:10]=[CH:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
37 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O
Name
copper(I) chloride
Quantity
2.33 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This cold solution was then added portion-wise to
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred a further 90 minutes at ambient temperature
Duration
90 min
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation and water (300 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The water was decanted off
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in ether (500 ml)
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution (200 ml), water (200 ml) and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporationto

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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